

What is Beta-cypermethrin-d5 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beta-cypermethrin-d5*

Cat. No.: *B589486*

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An In-depth Technical Guide to Beta-cypermethrin-d5

Beta-cypermethrin-d5 is the deuterium-labeled form of Beta-cypermethrin, a synthetic pyrethroid insecticide.[1][2] This isotopically labeled version serves a critical role in analytical chemistry, primarily as an internal standard for the quantification of beta-cypermethrin and related compounds in various samples.[3] Its physical and chemical properties are nearly identical to the non-labeled parent compound, which allows it to be used to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative methods.

Chemical Structure

Beta-cypermethrin-d5 is structurally identical to beta-cypermethrin, with the exception of five hydrogen atoms on the phenoxy ring being replaced by deuterium atoms. The systematic name for one of its isomers is [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.[4]

The core structure consists of a cyclopropanecarboxylic acid esterified with an alpha-cyano-3-phenoxybenzyl alcohol. The deuterium labeling is specifically on the phenoxy group attached to the benzyl ring.

Key Structural Features:

- **Cyclopropane Ring:** A dimethyl-substituted cyclopropane ring with a dichlorovinyl side chain.
- **Ester Linkage:** Connects the cyclopropanecarboxylic acid moiety to the alcohol group.
- **Alpha-Cyano Group:** A cyanide group attached to the benzylic carbon, which increases insecticidal activity.
- **Deuterated Phenoxybenzyl Group:** A phenoxybenzyl group where the five hydrogens on the terminal phenyl ring are substituted with deuterium.

Data Presentation

The following table summarizes the key quantitative data for **Beta-cypermethrin-d5**.

Property	Value
Chemical Formula	C ₂₂ H ₁₄ D ₅ Cl ₂ NO ₃ [3]
Molecular Weight	~421.3 g/mol [3][4]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₅)[3]
Appearance	Neat Oil[3]
Unlabeled CAS Number	52315-07-8 (for Cypermethrin)[4][5][6]
Labeled CAS Number	2140327-50-8[3][4]
InChI Key	KAATUXNTWXVJKI-YQYLVRRTSA-N[3]
SMILES String	O=C(C1C(C) (C)C1/C=C(Cl)\Cl)OC(C#N)C2=CC(OC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=CC=C2[3]

Experimental Protocols

Beta-cypermethrin-d5 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of beta-cypermethrin in environmental and biological matrices. Below is a detailed methodology for a typical experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To accurately quantify the concentration of Beta-cypermethrin in a sample matrix (e.g., soil, water, plasma) using **Beta-cypermethrin-d5** as an internal standard.

Materials:

- Sample containing the analyte (Beta-cypermethrin)
- **Beta-cypermethrin-d5** internal standard (IS) of known concentration
- Beta-cypermethrin analytical standard
- Appropriate solvents for extraction and dilution (e.g., acetonitrile, methanol, ethyl acetate)
- LC-MS/MS system with an appropriate column (e.g., C18)

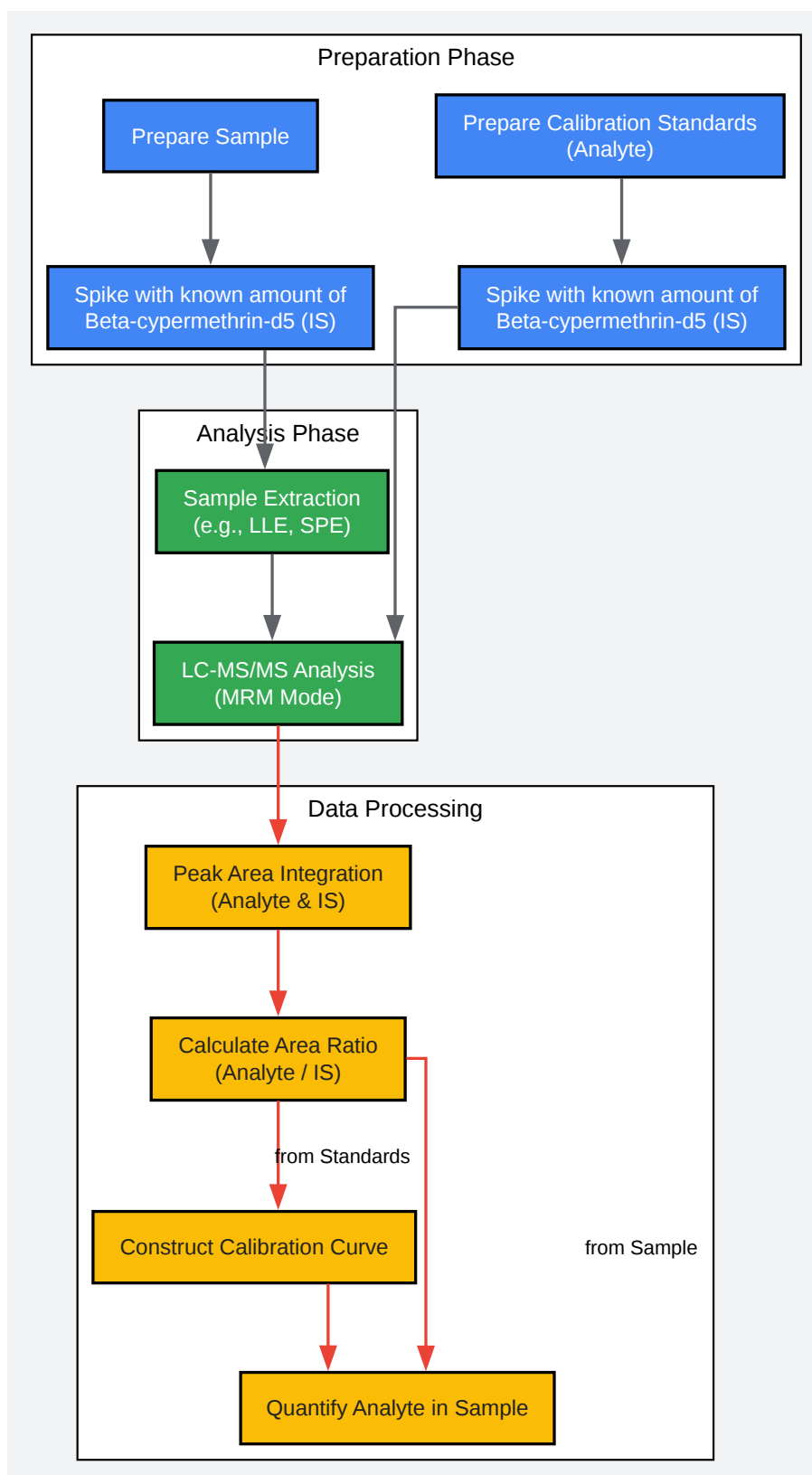
Methodology:

- Preparation of Calibration Standards:
 - Prepare a stock solution of the Beta-cypermethrin analytical standard in a suitable solvent.
 - Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.
 - Spike each calibration standard with a fixed, known concentration of the **Beta-cypermethrin-d5** internal standard solution.
- Sample Preparation:
 - Accurately measure a known volume or weight of the sample.
 - Spike the sample with the same fixed, known concentration of the **Beta-cypermethrin-d5** internal standard solution as used in the calibration standards.
 - Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

- The extract may be further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared calibration standards and samples into the LC-MS/MS system.
 - The chromatographic system separates the analyte and internal standard from other matrix components.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Beta-cypermethrin) and the internal standard (**Beta-cypermethrin-d5**).
 - Analyte Transition: e.g., m/z 416.3 \rightarrow m/z 191.1
 - Internal Standard Transition: e.g., m/z 421.3 \rightarrow m/z 196.1
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any variability in sample preparation, injection volume, and instrument response.

Mandatory Visualization

The following diagram illustrates the general workflow for using **Beta-cypermethrin-d5** as an internal standard in a quantitative analytical experiment.



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Workflow for quantitative analysis using an internal standard.

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- To cite this document: BenchChem. [What is Beta-cypermethrin-d5 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b589486#what-is-beta-cypermethrin-d5-and-its-chemical-structure\]](https://www.benchchem.com/product/b589486#what-is-beta-cypermethrin-d5-and-its-chemical-structure)

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